molecular formula C26H18N5NaO5S2 B12694881 Sodium 2-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate CAS No. 85188-16-5

Sodium 2-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate

Cat. No.: B12694881
CAS No.: 85188-16-5
M. Wt: 567.6 g/mol
InChI Key: GNMOJAWGQFUNIW-UHFFFAOYSA-M
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Description

Sodium 2-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate is a complex azo compound characterized by a benzothiazole core substituted with methyl and sulphonate groups, conjugated to two azo-linked aromatic systems. Its dihydroxyphenyl substituents enhance chelation properties, making it suitable for metal-ion detection or textile dyeing applications. The compound’s extended π-conjugation system likely contributes to strong UV-Vis absorption, a critical feature for colorant efficacy .

Properties

CAS No.

85188-16-5

Molecular Formula

C26H18N5NaO5S2

Molecular Weight

567.6 g/mol

IUPAC Name

sodium;2-[4-[(2,4-dihydroxy-5-phenyldiazenylphenyl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C26H19N5O5S2.Na/c1-15-7-12-19-24(25(15)38(34,35)36)37-26(27-19)16-8-10-18(11-9-16)29-31-21-13-20(22(32)14-23(21)33)30-28-17-5-3-2-4-6-17;/h2-14,32-33H,1H3,(H,34,35,36);/q;+1/p-1

InChI Key

GNMOJAWGQFUNIW-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=C(C=C(C(=C4)N=NC5=CC=CC=C5)O)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SODIUM 2-[4-[[2,4-DIHYDROXY-5-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULFONATE typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives, followed by coupling reactions with phenolic compounds. The reaction conditions usually require acidic or basic environments to facilitate the formation of azo bonds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

SODIUM 2-[4-[[2,4-DIHYDROXY-5-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

SODIUM 2-[4-[[2,4-DIHYDROXY-5-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULFONATE has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and molecules.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Sodium 2-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate can be contextualized against analogous azo-benzothiazole derivatives and sulphonated aromatic compounds. Below is a comparative analysis based on substituent groups, solubility, stability, and applications:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Key Substituents Solubility Stability Applications Reference
Target Compound - Two azo groups
- 2,4-Dihydroxyphenyl
- Benzothiazole with methyl and sulphonate
High (sulphonates) Moderate (azo bonds prone to photodegradation) Textile dyes, metal chelation
Sodium 2-[4-[[2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate (55067-12-4) - Cyanoimino-dioxopyrimidinyl
- Single azo group
Moderate (reduced sulphonate density) High (cyanoimino stabilizes structure) Specialty dyes, potential pharmaceuticals
Disodium 2-[4-[[1-[[(2-Methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate - Methoxy-methyl-sulphonatophenyl
- Carbamoyl-oxopropyl linker
Very high (disulphonate) High (methoxy resists hydrolysis) High-performance dyes, biomedical imaging
Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1h-indole-2-sulphonate - Indole core
- Carbamoylhydrazono group
Moderate (indole reduces solubility) Low (hydrazono group reactive) Pharmaceuticals, intermediates

Key Findings:

Azo Group Variations: The target compound’s dual azo bonds enhance chromophore intensity compared to mono-azo analogs like 55067-12-4, but increase susceptibility to UV degradation .

Sulphonates vs. Other Polar Groups: Sulphonate-containing compounds (e.g., target compound and the disodium derivative in ) exhibit superior water solubility compared to carbamoylhydrazono or cyanoimino analogs, critical for dye formulation.

Substituent Effects: Methoxy groups (as in ) improve chemical stability under acidic conditions, whereas dihydroxy groups in the target compound favor metal-ion interactions. Cyanoimino substituents () introduce steric hindrance, reducing aggregation in solution but limiting dye penetration in hydrophobic fabrics.

Application Specificity : The target compound’s dihydroxy-phenylazo system is optimal for pH-sensitive dyes, while methoxy-sulphonato derivatives () are better suited for high-washfastness textiles.

Research Implications and Limitations

While the target compound demonstrates versatility in dyeing and chelation, its photostability lags behind methoxy-stabilized analogs . Further research into hybrid structures (e.g., combining dihydroxy and methoxy groups) could optimize both solubility and durability. Comparative toxicity data are absent in the provided evidence, necessitating additional studies for biomedical or environmental applications .

Biological Activity

Sodium 2-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate is a complex organic compound with significant biological activity. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C33H21N6NaO5S3C_{33}H_{21}N_{6}NaO_{5}S_{3} and a molecular weight of approximately 700.7 g/mol. Its structure includes multiple functional groups, such as azo and sulfonate moieties, which contribute to its chemical reactivity and biological interactions. The compound is primarily recognized for its vibrant coloration and stability, making it valuable in various applications including dyes and pigments.

Property Details
Molecular Formula C33H21N6NaO5S3
Molecular Weight 700.7 g/mol
CAS Number 85188-17-6
IUPAC Name Sodium 2-[4-[(2,4-dihydroxy-5-(phenylazo)phenyl)azo]phenyl]-6-methylbenzothiazole-7-sulfonate

Synthesis

The synthesis of this compound involves several key steps:

  • Diazotization : The initial step involves the diazotization of 2,4-dihydroxy-5-(phenylazo)aniline.
  • Coupling Reaction : This is followed by coupling with 4-aminobenzene-1-sulfonic acid.
  • Purification : The final product is purified through various methods to achieve high purity and yield.

Biological Activity

Recent studies have highlighted the multifunctional biological activities of this compound:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) have shown its effectiveness in scavenging free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antiproliferative Effects

The compound has demonstrated antiproliferative activity against various cancer cell lines. Studies indicate that it can inhibit cell growth through mechanisms that may involve the induction of apoptosis in tumor cells. The structure-activity relationship (SAR) analysis suggests that modifications to the azo and benzothiazole moieties enhance its efficacy against specific cancer types.

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory potential. It has shown inhibitory action against pro-inflammatory enzymes such as lipoxygenase (LO), with IC50 values in the sub-micromolar range . This property indicates its potential use in formulations aimed at reducing inflammation.

Case Studies

  • Photoprotective Applications : A study assessed the compound's ability to act as a UV filter in sunscreen formulations. It was found to provide broad-spectrum protection against UV radiation while maintaining photostability under irradiation conditions .
  • Cosmetic Formulations : Investigations into the incorporation of this compound into cosmetic products have shown promising results for enhancing skin protection against oxidative damage and inflammation due to UV exposure.

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